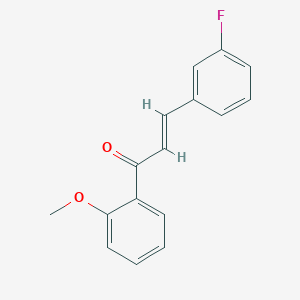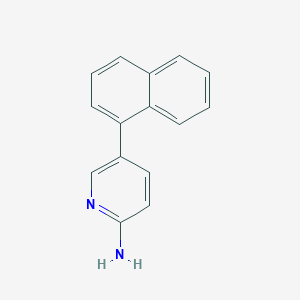
Rubidium(1+);formate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rubidium formate hydrate can be synthesized through the reaction of rubidium hydroxide with formic acid. The reaction is typically carried out in an aqueous solution, and the product is then crystallized to obtain the hydrate form. The general reaction is as follows:
RbOH+HCOOH→CHO2Rb+H2O
Industrial Production Methods
Industrial production of rubidium formate hydrate involves the extraction of rubidium from minerals such as pollucite and lepidolite, which are byproducts of cesium and lithium mining . The extracted rubidium is then reacted with formic acid to produce rubidium formate, which is subsequently hydrated to form rubidium formate hydrate.
Análisis De Reacciones Químicas
Types of Reactions
Rubidium formate hydrate undergoes various chemical reactions, including:
Oxidation: Rubidium formate can be oxidized to form rubidium carbonate.
Reduction: It can be reduced to form rubidium metal.
Substitution: Rubidium formate can participate in substitution reactions where the formate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as oxygen or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products
Oxidation: Rubidium carbonate (Rb2CO3)
Reduction: Rubidium metal (Rb)
Substitution: Various substituted rubidium compounds
Aplicaciones Científicas De Investigación
Rubidium formate hydrate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological research as an anticoagulant and in dental materials.
Medicine: Utilized in the development of medical indicators and reagents.
Industry: Applied in the production of specialty glasses, electronics, and pyrotechnics.
Mecanismo De Acción
The mechanism of action of rubidium formate hydrate involves its interaction with biological molecules and cellular components. In biological systems, rubidium ions can replace potassium ions due to their similar ionic radii, affecting cellular processes such as enzyme activity and ion transport . The formate ion can participate in metabolic pathways, influencing various biochemical reactions.
Comparación Con Compuestos Similares
Rubidium formate hydrate can be compared with other similar compounds such as:
Sodium formate (NaCHO2): Sodium formate is more commonly used and less expensive but has different solubility and reactivity properties.
Potassium formate (KCHO2): Potassium formate has similar applications but differs in its physical and chemical properties.
Cesium formate (CsCHO2): Cesium formate is used in high-density drilling fluids and has unique properties compared to rubidium formate.
Rubidium formate hydrate is unique due to its specific solubility, reactivity, and applications in various fields, making it a valuable compound for scientific research and industrial applications .
Propiedades
IUPAC Name |
rubidium(1+);formate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.H2O.Rb/c2-1-3;;/h1H,(H,2,3);1H2;/q;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNZWJPXWMZMCW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].O.[Rb+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3O3Rb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.501 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














